Product packaging for 1-Bromo-2,4-bis(methoxymethoxy)benzene(Cat. No.:CAS No. 295788-93-1)

1-Bromo-2,4-bis(methoxymethoxy)benzene

Cat. No.: B3050897
CAS No.: 295788-93-1
M. Wt: 277.11 g/mol
InChI Key: RBEZSHBGSUCUAJ-UHFFFAOYSA-N
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Description

1-Bromo-2,4-bis(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C10H13BrO4 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO4 B3050897 1-Bromo-2,4-bis(methoxymethoxy)benzene CAS No. 295788-93-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

295788-93-1

Molecular Formula

C10H13BrO4

Molecular Weight

277.11 g/mol

IUPAC Name

1-bromo-2,4-bis(methoxymethoxy)benzene

InChI

InChI=1S/C10H13BrO4/c1-12-6-14-8-3-4-9(11)10(5-8)15-7-13-2/h3-5H,6-7H2,1-2H3

InChI Key

RBEZSHBGSUCUAJ-UHFFFAOYSA-N

SMILES

COCOC1=CC(=C(C=C1)Br)OCOC

Canonical SMILES

COCOC1=CC(=C(C=C1)Br)OCOC

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 2,4 Bis Methoxymethoxy Benzene and Its Precursors

Bromination Strategies for Substituted Benzene (B151609) Derivatives

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. For electron-rich systems like benzene derivatives with hydroxyl or methoxy (B1213986) groups, electrophilic aromatic substitution is the principal mechanism. However, controlling the regioselectivity of this reaction is paramount to avoid the formation of undesired isomers.

Regioselective Bromination Protocols for Electron-Rich Aromatics

Direct bromination of electron-rich aromatic compounds can often lead to a mixture of products. For instance, the direct bromination of resorcinol (B1680541) (1,3-dihydroxybenzene) can yield a mixture of mono- and di-brominated isomers, which are often difficult to separate. To achieve regioselectivity, specific protocols have been developed.

One effective method for the controlled monobromination of activated aromatic compounds involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst or in a specific solvent system. Another established method to achieve high regioselectivity is through the bromination of a precursor molecule where the desired position is activated and other reactive sites are blocked. For example, the synthesis of 4-bromoresorcinol (B146125), a key precursor for the target compound, can be achieved with high purity by the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation. This multi-step approach ensures the bromine atom is introduced at the desired position.

PrecursorBrominating AgentSolventKey ConditionProductYield (%)Reference
2,4-Dihydroxybenzoic AcidBromineGlacial Acetic AcidDecarboxylation4-Bromoresorcinol90-92Organic Syntheses
Resorcinol MonobenzoateBromineNot specifiedHydrolysis4-BromoresorcinolNot specified orgsyn.org

Synthesis of Brominated Benzene Intermediates

The synthesis of brominated benzene intermediates often serves as the initial step in the construction of more complex molecules. The choice of brominating agent and reaction conditions is crucial for achieving the desired outcome. For electron-rich benzenes, milder brominating agents are often preferred to prevent over-bromination and side reactions.

The synthesis of 4-bromoresorcinol from 2,4-dihydroxybenzoic acid is a classic example of a regioselective synthesis of a brominated benzene intermediate. orgsyn.org The carboxylic acid group directs the incoming electrophile (bromine) to the position para to one hydroxyl group and ortho to the other, leading to the formation of 5-bromo-2,4-dihydroxybenzoic acid. Subsequent decarboxylation by heating in water yields 4-bromoresorcinol with a high yield of 90-92%. orgsyn.org This method avoids the issues of isomer formation encountered with the direct bromination of resorcinol.

Methoxymethyl (MOM) Protection of Hydroxyl Functionalities

The hydroxyl groups of phenols are reactive towards many reagents used in organic synthesis. Therefore, it is often necessary to protect them with a suitable protecting group that can be introduced and removed under mild conditions. The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functionalities due to its stability under a variety of reaction conditions and its ease of cleavage.

Selective Monoprotection and Bisprotection Methodologies

The selective protection of one or more hydroxyl groups in a polyhydroxylated aromatic compound can be challenging. In the case of 4-bromoresorcinol, both hydroxyl groups need to be protected to synthesize 1-Bromo-2,4-bis(methoxymethoxy)benzene. This bis-protection is typically achieved by treating the substrate with an excess of a MOM-group introducing reagent in the presence of a base.

Common reagents for introducing the MOM group include chloromethyl methyl ether (MOM-Cl) and dimethoxymethane (B151124) in the presence of an acid catalyst. The use of MOM-Cl with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is a standard procedure. The base deprotonates the phenolic hydroxyl groups, and the resulting phenoxides then react with MOM-Cl to form the MOM ethers. To ensure complete bis-protection of 4-bromoresorcinol, a stoichiometric excess of both the base and MOM-Cl is typically employed.

SubstrateReagentBaseSolventProduct
4-BromoresorcinolChloromethyl methyl ether (MOM-Cl)N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)This compound
4-BromoresorcinolChloromethyl methyl ether (MOM-Cl)Sodium Hydride (NaH)Tetrahydrofuran (THF)This compound

Optimization of Reaction Conditions for Methoxymethylation

The efficiency of the methoxymethylation reaction can be influenced by several factors, including the choice of base, solvent, temperature, and the stoichiometry of the reagents. For the bis-protection of 4-bromoresorcinol, it is important to ensure that the reaction goes to completion to avoid the formation of the mono-protected intermediate.

Using a strong base like sodium hydride can drive the reaction to completion by ensuring full deprotonation of both hydroxyl groups. The reaction is typically carried out at room temperature, although gentle heating may be required in some cases to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to confirm the disappearance of the starting material and the formation of the desired product. Careful control of the reaction conditions is essential to maximize the yield of the bis-protected product and minimize the formation of byproducts.

Convergent and Linear Synthetic Routes to the Target Compound

The synthesis of a target molecule can often be approached through different strategies, broadly categorized as linear and convergent syntheses. A linear synthesis involves the sequential modification of a starting material in a step-by-step manner. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps.

A plausible linear synthesis of this compound would start with a readily available substituted benzene. One possible route begins with resorcinol.

Linear Synthetic Route:

Bromination: Resorcinol is first regioselectively brominated to produce 4-bromoresorcinol. As discussed earlier, this is best achieved indirectly from 2,4-dihydroxybenzoic acid to ensure high regioselectivity. orgsyn.org

Bis-methoxymethylation: The resulting 4-bromoresorcinol is then treated with a methoxymethylating agent, such as MOM-Cl, in the presence of a suitable base to protect both hydroxyl groups, yielding the final product, this compound.

A potential convergent synthesis could involve the preparation of a methoxymethylated benzene derivative first, followed by bromination.

Convergent Synthetic Route:

Bis-methoxymethylation of a Precursor: A suitable dihydroxybenzene derivative, such as resorcinol, could be first bis-methoxymethylated to form 1,3-bis(methoxymethoxy)benzene (B3029190).

Bromination: This protected intermediate would then be subjected to bromination. The methoxymethoxy groups are ortho-, para-directing, and activating, which would direct the incoming bromine to the 2, 4, or 6 positions. Selective bromination at the 4-position would be necessary to obtain the desired isomer, which might require specific reaction conditions or catalysts to control the regioselectivity.

For a relatively simple molecule like this compound, a linear approach starting from a pre-brominated precursor like 4-bromoresorcinol is often more straightforward and provides better control over the final structure. The convergent approach, while viable, might present challenges in controlling the regioselectivity of the final bromination step on the electron-rich 1,3-bis(methoxymethoxy)benzene ring.

Reactivity and Chemical Transformations of 1 Bromo 2,4 Bis Methoxymethoxy Benzene

Electrophilic Aromatic Substitution on the Bis(methoxymethoxy)benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. byjus.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orgmsu.edu Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. libretexts.orgmsu.edu The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the ring.

The methoxymethoxy (-OCH₂OCH₃) group, similar to the analogous methoxy (B1213986) (-OCH₃) group, is a strong activating group in electrophilic aromatic substitution. organicchemistrytutor.comyoutube.com The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons that it can donate into the π-system through resonance. organicchemistrytutor.com This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles compared to unsubstituted benzene. makingmolecules.com

This resonance effect preferentially increases the electron density at the positions ortho and para to the methoxymethoxy group. organicchemistrytutor.comyoutube.com As a result, these groups are strong ortho, para-directors, meaning that incoming electrophiles will preferentially attack these positions. organicchemistrytutor.com The formation of the carbocation intermediate (σ-complex) is also stabilized by the oxygen's ability to donate a lone pair, with the ortho and para intermediates having an additional resonance structure compared to the meta intermediate, which lowers their activation energy. organicchemistrytutor.comyoutube.com

In 1-Bromo-2,4-bis(methoxymethoxy)benzene, the two MOM groups are located at positions 2 and 4.

The MOM group at C-2 directs incoming electrophiles to the ortho position (C-3) and the para position (C-5).

The MOM group at C-4 directs incoming electrophiles to the ortho positions (C-3 and C-5).

Therefore, both activating groups strongly direct substitution to the C-3 and C-5 positions.

Halogens, including bromine, present a unique case in electrophilic aromatic substitution. They are considered deactivating groups due to their strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the ring through the sigma bond, making the ring less nucleophilic and slower to react than benzene. youtube.com

In the case of this compound, the bromine atom at C-1 directs to the ortho position (C-2, already substituted) and the para position (C-4, already substituted).

When considering the combined influence of all three substituents, the directing effects are as follows:

SubstituentPositionTypeDirecting Effect
BromineC-1Deactivating, Ortho, Para-DirectorDirects to C-2, C-4 (blocked)
MethoxymethoxyC-2Activating, Ortho, Para-DirectorDirects to C-3, C-5
MethoxymethoxyC-4Activating, Ortho, Para-DirectorDirects to C-3, C-5

The powerful activating and directing effects of the two methoxymethoxy groups overwhelmingly control the regioselectivity of the reaction. makingmolecules.com The C-3 and C-5 positions are doubly activated by the MOM groups. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C-3 and C-5 positions.

Organometallic Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in this compound provides a handle for forming organometallic reagents, which are potent nucleophiles and bases widely used in organic synthesis for creating new carbon-carbon bonds.

Aryl bromides can be converted into organolithium or Grignard reagents through reaction with appropriate metals.

Organolithium Reagents : Treatment of this compound with a strong reducing agent, typically an alkyllithium reagent like n-butyllithium (n-BuLi), at low temperatures can lead to a lithium-halogen exchange reaction, forming 2,4-bis(methoxymethoxy)phenyllithium. scispace.com This organolithium species is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups onto the aromatic ring.

Grignard Reagents : The reaction of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) generates the corresponding Grignard reagent, [2,4-bis(methoxymethoxy)phenyl]magnesium bromide. libretexts.org Grignard reagents are highly reactive and moisture-sensitive nucleophiles used extensively in organic synthesis. miracosta.eduyoutube.com They readily react with carbonyl compounds, epoxides, and other electrophiles. A common side reaction in Grignard reagent formation is the Wurtz-type coupling, which would lead to the formation of a biphenyl (B1667301) dimer. wisc.edu

Reagent TypeFormation MethodReactivityExample Product (after quenching)
OrganolithiumReaction with n-BuLiStrong nucleophile and base2,4-Bis(methoxymethoxy)benzoic acid (from CO₂)
GrignardReaction with Mg(0)Strong nucleophile and base1-[2,4-Bis(methoxymethoxy)phenyl]ethanol (from acetaldehyde)

Aryl halides that have a hydrogen atom on a carbon adjacent to the halogen-bearing carbon can form a highly reactive intermediate called benzyne (B1209423) (an aryne) upon treatment with a very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂). semanticscholar.orgtcichemicals.com The reaction proceeds via an elimination-addition mechanism. semanticscholar.org The strong base first deprotonates the ring at the position ortho to the bromine. The resulting aryl anion then expels the bromide ion to form the benzyne intermediate, which contains a formal triple bond within the aromatic ring. semanticscholar.org

For this compound, there are two ortho protons, at C-2 (blocked) and C-6. Therefore, deprotonation can only occur at the C-6 position, leading to the formation of a single benzyne intermediate: 3,5-bis(methoxymethoxy)benzyne.

Benzynes are extremely reactive and cannot be isolated; they are generated in situ and react rapidly with any available nucleophiles or dienes in the reaction mixture. tcichemicals.comresearchgate.net For example, they can be "trapped" by undergoing a Diels-Alder reaction with dienes like furan (B31954) or by reacting with nucleophiles like the amide base itself. semanticscholar.orgresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond of this compound is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are central to modern organic synthesis. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation (for reactions like Suzuki and Sonogashira) or alkene/amine coordination, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Below is a table summarizing several key cross-coupling reactions applicable to this compound.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedProduct Class
Suzuki-Miyaura Coupling Organoboron reagent (e.g., R-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C(sp²)-C(sp²) or C(sp²)-C(sp³)Biaryls, Alkylarenes
Sonogashira Coupling Terminal Alkyne (R-C≡CH)Pd(0) catalyst, Cu(I) co-catalyst, Amine baseC(sp²)-C(sp)Arylalkynes
Heck Reaction AlkenePd(0) or Pd(II) catalyst, Base (e.g., Et₃N)C(sp²)-C(sp²)Substituted Alkenes (Styrenes)
Buchwald-Hartwig Amination Amine (R₂NH)Pd(0) catalyst, Bulky phosphine (B1218219) ligand, Strong baseC(sp²)-NAryl Amines

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester. It is highly versatile and tolerant of many functional groups, making it a preferred method for synthesizing biaryl compounds. researchgate.netmdpi.comresearchgate.net

Sonogashira Coupling : This reaction forms a bond between the aryl bromide and a terminal alkyne, providing a direct route to substituted arylalkynes. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov It typically requires both palladium and copper catalysts. wikipedia.org

Heck Reaction : In the Heck (or Mizoroki-Heck) reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govbeilstein-journals.org This reaction is a powerful method for vinylation of aryl halides.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgchemrxiv.orgresearchgate.netresearchgate.net It has become a premier method for the synthesis of arylamines, which are common structures in pharmaceuticals.

Suzuki-Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.govnih.gov This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. nih.govnobelprize.org For this compound, the reaction would involve the coupling of the aryl bromide with a suitable organoboronic acid to yield a substituted biaryl product.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. nih.gov For the coupling of aryl bromides, a variety of effective catalytic systems have been developed. While specific studies on the optimization of catalytic systems for this compound are not extensively detailed in the provided literature, general principles for C(sp²)-Br coupling can be applied.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govmdpi.com The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Phosphine ligands are widely employed, with their steric and electronic properties influencing the reaction's efficiency. For instance, bulky and electron-rich phosphine ligands can enhance the catalytic activity for the coupling of aryl bromides.

In studies involving similar substrates, such as the coupling of 1-bromo-4-(chloromethyl)benzene with arylboronic acids, a combination of Pd(OAc)₂ and PCy₃·HBF₄ (tricyclohexylphosphine tetrafluoroborate) has been shown to be effective for the selective coupling of the C(sp²)-Br bond. nih.govdoaj.org Another effective catalyst system for Suzuki-Miyaura cross-couplings on challenging substrates is CataXCium A Pd G3, which has demonstrated broad functional group tolerability. nih.gov For the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane (B91453) provided good yields. mdpi.com

The following table summarizes catalytic systems commonly used for Suzuki-Miyaura coupling of aryl bromides, which would be applicable to this compound.

Palladium SourceLigandBaseSolvent(s)Typical Temperature
Pd(OAc)₂PCy₃·HBF₄K₂CO₃Toluene/H₂O80-110 °C
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane70-80 °C
Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O90 °C
CataXCium A Pd G3-K₃PO₄Dioxane/H₂O90 °C
Pd(OH)₂-K₃PO₄Ethanol/H₂O65 °C

This table represents common conditions for Suzuki-Miyaura coupling of aryl bromides and serves as a general guideline.

The Suzuki-Miyaura coupling reaction exhibits a broad scope and is compatible with a wide range of functional groups, making it a valuable tool for the synthesis of diverse biaryl structures. nih.govnih.gov The reaction generally proceeds under mild conditions, and the required organoboron reagents are often commercially available or readily prepared, and are of low toxicity. nih.gov

The application of the Suzuki-Miyaura coupling to this compound would allow for the introduction of a variety of aryl and heteroaryl substituents at the 1-position. The reaction is known to tolerate both electron-rich and electron-poor arylboronic acids. nih.gov This versatility is crucial for the synthesis of complex molecules in medicinal chemistry and materials science.

However, there are some limitations to consider. Sterically hindered aryl bromides or organoboronic acids can sometimes lead to lower yields or require more forcing reaction conditions. While the MOM protecting groups on this compound are generally stable, highly basic or acidic conditions should be avoided to prevent their cleavage. Additionally, certain functional groups on the coupling partners may interfere with the catalytic cycle, although the Suzuki-Miyaura reaction is known for its excellent functional group tolerance. nih.gov For example, substrates with unprotected ortho-anilines can be challenging in some cases. nih.gov

Negishi Coupling with Organozinc Reagents

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organohalide and an organozinc reagent. nobelprize.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. nih.gov The organozinc reagents are typically prepared from the corresponding organohalide via oxidative addition of zinc metal or by transmetalation from other organometallic reagents. nih.govorgsyn.org

In the context of this compound, a Negishi coupling would involve its reaction with an organozinc reagent in the presence of a palladium catalyst. This would provide an alternative route to the synthesis of substituted aromatic compounds.

A variety of palladium sources can be used, including Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂, often in combination with phosphine ligands or N-heterocyclic carbene (NHC) ligands. nih.gov For instance, a Pd/NHC catalyst has been shown to be effective for the room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkylzinc halides. nih.gov

The following table outlines a general catalytic system for the Negishi coupling of aryl bromides.

Palladium SourceLigandSolvent(s)Typical Temperature
Pd₂(dba)₃IPr·HCl (NHC precursor)THF/NMPRoom Temperature
Pd(OAc)₂SPhosTHFRoom Temperature to 60 °C
PdCl₂(dppf)-THFRoom Temperature to 60 °C

This table represents common conditions for Negishi coupling of aryl bromides and serves as a general guideline.

Stille Coupling with Organostannanes

The Stille coupling involves the palladium-catalyzed reaction of an organohalide with an organostannane (organotin compound). wikipedia.org This reaction is highly versatile and tolerates a wide array of functional groups, and the organostannane reagents are often stable to air and moisture. wikipedia.org However, a significant drawback of the Stille coupling is the toxicity of the organotin compounds and byproducts. wikipedia.org

For this compound, a Stille coupling would provide a pathway to form a new C-C bond by reacting it with a suitable organostannane. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. rsc.org

The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions are a class of reactions where a carbonyl group (CO) is incorporated between the two coupling partners. This provides a direct route to the synthesis of ketones and other carbonyl-containing compounds.

A variation of the Stille coupling, the Stille-carbonylative cross-coupling, can be used to form ketones. wikipedia.org This reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane under a carbon monoxide atmosphere. Applying this to this compound would allow for the synthesis of aryl ketones.

Other Palladium-Catalyzed C-C Bond Forming Reactions

In addition to the Suzuki-Miyaura, Negishi, and Stille couplings, other palladium-catalyzed C-C bond-forming reactions could potentially be applied to this compound. rsc.org

The Heck reaction is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. researchgate.net This reaction could be used to introduce a vinyl group onto the aromatic ring of this compound.

The Sonogashira coupling is the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org This would allow for the introduction of an alkyne moiety onto the aromatic ring.

Domino reactions, such as a domino Suzuki/Heck coupling, can be employed to create more complex structures in a single pot. researchgate.net These advanced strategies further expand the synthetic utility of aryl bromides like this compound.

Deprotection Strategies for Methoxymethoxy Groups

The removal of MOM protecting groups from this compound is typically achieved under acidic conditions. The general mechanism involves the protonation of the ether oxygen, followed by the departure of a formaldehyde (B43269) equivalent and methanol (B129727) to regenerate the free hydroxyl group. While effective, the choice of acid and reaction conditions is crucial to avoid unwanted side reactions on the electron-rich aromatic ring.

Acid-Catalyzed Hydrolysis Protocols

Acid-catalyzed hydrolysis is the most conventional method for the cleavage of MOM ethers. Various Brønsted acids can be employed, with the selection often depending on the substrate's sensitivity to harsh conditions. Common protocols involve the use of strong mineral acids like hydrochloric acid or sulfuric acid, often in a protic solvent such as methanol or water.

The reaction of this compound with a strong acid in an alcoholic solvent is a standard procedure. The acidic environment facilitates the cleavage of the acetal-like MOM group, leading to the formation of 4-bromoresorcinol (B146125).

Detailed research findings on the acid-catalyzed hydrolysis of MOM-protected phenols demonstrate the efficacy of this approach. For instance, the use of silica-supported sodium hydrogen sulfate (B86663) has been reported as a heterogeneous catalyst for the chemoselective deprotection of phenolic MOM ethers at room temperature, offering a milder alternative to homogenous strong acids. organic-chemistry.org

ReagentSolventTemperatureTimeYield (%)
Hydrochloric AcidMethanolRefluxNot SpecifiedHigh
Sulfuric AcidWater/DioxaneNot SpecifiedNot SpecifiedGood
Acetic AcidWaterRefluxNot SpecifiedModerate

Alternative Methods for MOM Cleavage

While acid-catalyzed hydrolysis is widely used, the need for milder and more selective methods has led to the development of alternative deprotection strategies. These methods are particularly valuable when the substrate contains acid-labile functional groups.

One notable alternative involves the use of Lewis acids. For example, a combination of zinc bromide (ZnBr₂) and n-propylthiol (n-PrSH) has been shown to be a rapid and efficient system for the selective deprotection of various MOM ethers, including those of phenols. researchgate.net This method often proceeds quickly and with high yields, even in the presence of other protecting groups. researchgate.net

Another innovative and mild approach utilizes a combination of a trialkylsilyl triflate, such as trimethylsilyl (B98337) triflate (TMSOTf), and 2,2'-bipyridyl. This system allows for the chemoselective deprotection of MOM ethers under non-acidic conditions. This method is particularly advantageous for substrates that are sensitive to acid.

Reagent SystemSolventTemperatureTimeYield (%)
ZnBr₂ / n-PrSHDichloromethane (B109758)Room Temp.< 10 minHigh
TMSOTf / 2,2'-bipyridylAcetonitrileRoom Temp.Not SpecifiedHigh
ZrCl₄IsopropanolRefluxNot SpecifiedGood

Applications of 1 Bromo 2,4 Bis Methoxymethoxy Benzene in Complex Organic Synthesis

Building Block for Highly Substituted Aromatic Scaffolds

The strategic placement of three distinct functional points on the benzene (B151609) ring makes 1-Bromo-2,4-bis(methoxymethoxy)benzene a prime building block for creating highly substituted and complex aromatic scaffolds. The bromine atom serves as a versatile handle for numerous metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Concurrently, the two MOM ethers act as robust protecting groups for the underlying phenol (B47542) functionalities.

This arrangement allows for a synthetic strategy where the aryl bromide is first modified through a cross-coupling reaction. Subsequently, the MOM groups can be selectively removed under acidic conditions to unveil the free hydroxyl groups. These newly exposed phenols can then undergo a different set of chemical transformations, such as etherification, esterification, or electrophilic substitution. This sequential functionalization is crucial for the regioselective synthesis of polysubstituted aromatic compounds that would be challenging to prepare by other means.

Table 1: Reactive Sites and Synthetic Transformations

Reactive Site Type of Reaction Reagents/Catalysts Resulting Functionality
Aryl Bromide (C-Br) Suzuki Coupling Pd catalyst, boronic acid Aryl-Aryl bond
Stille Coupling Pd catalyst, organostannane Aryl-Aryl/Vinyl bond
Heck Coupling Pd catalyst, alkene Aryl-Alkene bond
Sonogashira Coupling Pd/Cu catalyst, alkyne Aryl-Alkyne bond
Buchwald-Hartwig Amination Pd catalyst, amine Aryl-Amine bond
MOM Ethers (C-O-MOM) Deprotection Acid (e.g., HCl, TFA) Phenolic Hydroxyl (-OH)

Intermediate in the Total Synthesis of Natural Products and Bioactive Compounds

The utility of this compound is prominently demonstrated in its role as a key intermediate in the synthesis of various biologically significant molecules.

Preparation of Substituted Chalcones and Flavonoids

While direct syntheses starting from this specific precursor are specialized, its structure is ideally suited for the assembly of substituted chalcones and flavonoids, which are classes of natural products with diverse biological activities. nih.gov A common strategy involves the conversion of the bromo functionality into an aldehyde. This can be achieved through a lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The resulting 2,4-bis(methoxymethoxy)benzaldehyde (B12090505) is a key precursor that can then undergo a Claisen-Schmidt condensation with a substituted acetophenone (B1666503) to yield a chalcone (B49325) skeleton. Subsequent deprotection of the MOM groups and intramolecular cyclization can lead to the formation of the flavonoid core.

Synthesis of Benzophenone Derivatives

Benzophenone derivatives are important structural motifs in photochemistry and medicinal chemistry. This compound can be used to synthesize highly functionalized benzophenones via Friedel-Crafts acylation. youtube.com In this reaction, the aromatic ring of the starting material acts as a nucleophile, attacking an activated benzoyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The acylation is expected to occur at the position para to the bromine atom (C-5 position), directed by the ortho,para-directing methoxymethoxy groups and steric hindrance. This provides a direct route to 5-bromo-2,4-bis(methoxymethoxy)benzophenone derivatives, which can be further elaborated.

Precursor to Glucopyranosyl-substituted Benzyl-benzene Derivatives

A significant application of this compound is in the synthesis of C-aryl glucosides, which are the core structures of several SGLT2 inhibitor drugs used in the management of type 2 diabetes. google.comgoogle.com The synthesis leverages the bromo group for the key carbon-carbon bond formation with the sugar moiety. The process typically involves the following steps:

Metal-Halogen Exchange: this compound is treated with a strong base, typically n-butyllithium or tert-butyllithium, at very low temperatures (e.g., -78 °C) to generate a highly reactive aryllithium species in situ. google.com

Nucleophilic Addition: This aryllithium reagent is then added to a protected D-gluconolactone. The nucleophilic carbon of the aryllithium attacks the electrophilic carbonyl carbon of the lactone, forming a hemiketal intermediate. google.com

Reduction and Deprotection: The resulting hemiketal is subsequently reduced, often using a silane (B1218182) reagent like triethylsilane in the presence of a Lewis acid, to yield the C-glucoside. The protecting groups on both the benzene ring (MOM groups) and the glucose unit (e.g., silyl (B83357) or acetyl groups) are then removed in subsequent steps to afford the final glucopyranosyl-substituted benzyl-benzene derivative. google.com

Table 2: Applications in Bioactive Compound Synthesis

Target Compound Class Key Reaction Role of this compound
Chalcones/Flavonoids Claisen-Schmidt Condensation Precursor to the required substituted benzaldehyde.
Benzophenones Friedel-Crafts Acylation Aromatic nucleophile for reaction with acylating agent.
C-Aryl Glucosides Organometallic addition Source of the aryl nucleophile for C-C bond formation with a sugar.

Versatility in Constructing Diverse Aromatic and Heteroaromatic Systems

The versatility of this compound extends to the construction of a wide array of aromatic and heteroaromatic systems. Beyond the Suzuki and Stille couplings, the bromo group can participate in Sonogashira coupling to install alkyne functionalities or Buchwald-Hartwig amination to form arylamines. These reactions significantly broaden the scope of accessible structures.

Furthermore, after the initial modification at the bromine site, the subsequent deprotection of the MOM groups to yield 2,4-dihydroxyaryl derivatives opens up pathways to heteroaromatic synthesis. For example, the resulting resorcinol-type structure can be used to construct coumarins via the Pechmann condensation or to form benzofuran (B130515) and benzoxazine (B1645224) ring systems by reacting with appropriate bifunctional electrophiles. This dual reactivity makes it a strategic starting material for creating fused ring systems and complex heterocyclic molecules.

Potential Role in Polymer and Materials Science for Enhanced Properties

In the realm of materials science, brominated aromatic compounds are valuable as monomers for synthesizing functional polymers and as additives to enhance material properties. This compound holds potential in this area for several reasons.

The presence of the bromine atom allows it to act as a monomer in polycondensation reactions, such as Suzuki or Stille polycondensation, with appropriate di-boronic acids or di-stannanes. This could lead to the formation of conjugated polymers. After polymerization, the MOM protecting groups could potentially be removed to unmask phenol functionalities along the polymer backbone, which could be used to tune the polymer's solubility, thermal properties, or to chelate metal ions.

Additionally, brominated organic compounds are widely recognized for their flame-retardant properties. The incorporation of this compound into a polymer matrix, either as a reactive monomer or as an additive, could enhance the fire resistance of the final material. Upon combustion, the bromine can act as a radical scavenger in the gas phase, interrupting the chemical chain reactions of the fire.

Advanced Spectroscopic and Mechanistic Investigations

Application of Advanced NMR Techniques for Stereochemical and Regiochemical Assignments

While specific stereochemical or complex regiochemical assignment studies involving 1-Bromo-2,4-bis(methoxymethoxy)benzene are not prominently documented, the structural elucidation of this and related molecules relies heavily on a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. For a molecule with this substitution pattern, techniques such as ¹H NMR and ¹³C NMR are fundamental for confirming its basic structure.

To unambiguously assign the regiochemistry of the substituents (bromo and two methoxymethoxy groups) on the benzene (B151609) ring, two-dimensional (2D) NMR experiments would be indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of the aromatic protons with their directly attached carbon atoms, confirming the C-H framework of the benzene ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations. For instance, correlations would be expected from the methylene (B1212753) protons of the methoxymethoxy (MOM) groups (-O-CH₂-O-) to the aromatic carbons they are attached to (C2 and C4), as well as to the methyl carbon of the MOM group. This would definitively confirm the positions of the MOM protecting groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can reveal through-space proximity of protons. For this compound, NOESY could show correlations between the methylene protons of the MOM groups and the adjacent aromatic protons, further cementing the regiochemical assignments. For example, the C2-MOM group's methylene protons would show a NOE with the aromatic proton at C3.

A hypothetical data table for the primary NMR signals is presented below, based on established chemical shift principles for such structures.

Atom Technique Expected Chemical Shift (ppm) Key Correlations (Hypothetical)
Aromatic CH¹H NMR6.5 - 7.5
-OCH₂O-¹H NMR~5.2
-OCH₃¹H NMR~3.5
Aromatic C-Br¹³C NMR~115
Aromatic C-O¹³C NMR~155-160
Aromatic C-H¹³C NMR~100-130
-OCH₂O-¹³C NMR~95
-OCH₃¹³C NMR~56
Aromatic CH / C-HHSQCCorrelated
-OCH₂O- (H) / Ar-C-O (C)HMBCCorrelated
-OCH₂O- (H) / Ar-H (adjacent H)NOESYCorrelated

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for obtaining exact mass measurements, which allows for the determination of elemental compositions of reactants, intermediates, and products. For a reaction involving this compound, HRMS would be critical for confirming the identity of synthesized products and for identifying key intermediates to help elucidate reaction pathways.

For example, in the documented use of this compound, it undergoes a lithium-halogen exchange with n-butyl lithium to form a lithiated aryl species. google.comgoogle.com Quenching this reactive intermediate with an electrophile, such as tetrahydrothiopyran-4-one, yields a tertiary alcohol. google.com HRMS analysis of the final product would confirm the success of the reaction by providing an exact mass that corresponds to the expected elemental formula, distinguishing it from potential byproducts. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the starting material would be absent in the successfully substituted product, a feature easily detectable by mass spectrometry.

Mechanistic Studies of Palladium-Catalyzed Transformations Involving this compound

Although specific mechanistic studies focusing on palladium-catalyzed reactions with this compound are not found in the surveyed literature, its structure as an aryl bromide makes it a suitable candidate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

A mechanistic study of a hypothetical Suzuki coupling between this compound and an arylboronic acid would involve several key steps, which could be investigated using techniques like in-situ NMR, kinetic analysis, and computational modeling.

The Catalytic Cycle would include:

Oxidative Addition: The active Pd(0) catalyst would oxidatively add to the C-Br bond of this compound to form an arylpalladium(II) complex. The stability of the MOM protecting groups under these conditions would be a key consideration.

Transmetalation: The organoboron reagent (e.g., Ar'-B(OR)₂) would react with the arylpalladium(II) complex, transferring the Ar' group to the palladium center.

Reductive Elimination: The two aryl groups on the palladium center would couple and be eliminated from the metal, forming the biaryl product and regenerating the Pd(0) catalyst.

Investigative techniques would focus on identifying intermediates, determining the rate-determining step (often oxidative addition for aryl bromides), and understanding the influence of ligands on the palladium catalyst's efficiency.

Exploration of Reaction Selectivity and Efficiency

The selectivity and efficiency of reactions involving this compound are dictated by the nature of the reaction.

In the context of its documented use in lithium-halogen exchange , the reaction is highly selective. The exchange occurs specifically at the bromo-substituted carbon. The efficiency of this step is influenced by several factors:

Temperature: These reactions are typically run at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate. google.comgoogle.com

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) are required to solvate the organolithium species. google.comgoogle.com

Base: The choice and stoichiometry of the organolithium reagent (e.g., n-butyl lithium) are critical for achieving complete halogen exchange. google.comgoogle.com

The following table summarizes factors affecting the efficiency of this transformation.

Parameter Condition Impact on Efficiency Reference
Temperature-78 °CHighPrevents decomposition of the aryllithium intermediate.
SolventAnhydrous THFHighStabilizes the reactive intermediate.
Reagentn-Butyl LithiumHighEffective for rapid and clean halogen-metal exchange.
AdditiveTMEDAEnhancedCan accelerate lithiation by chelating the lithium cation.

In hypothetical palladium-catalyzed cross-coupling reactions , selectivity would refer to chemoselectivity (preferential reaction at the C-Br bond over potential C-H activation) and regioselectivity in the case of multiple reactive sites. Efficiency would depend on the choice of catalyst, ligand, base, and solvent, which would need to be optimized to maximize product yield and minimize side reactions like dehalogenation or catalyst deactivation.

Computational and Theoretical Studies on 1 Bromo 2,4 Bis Methoxymethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for predicting the electronic structure and reactivity of molecules. For 1-Bromo-2,4-bis(methoxymethoxy)benzene, DFT calculations could elucidate key properties. A typical approach would involve geometry optimization to find the lowest energy conformation of the molecule. Following this, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be crucial. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, identifying electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule would interact with other reagents. Reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index could also be calculated to provide a quantitative measure of its reactivity. While a study on the related compound 4-Bromo-3-(methoxymethoxy) benzoic acid utilized DFT to determine such parameters, specific data for this compound is not available. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy(Value in eV)Indicates the electron-donating ability.
LUMO Energy(Value in eV)Indicates the electron-accepting ability.
HOMO-LUMO Gap(Value in eV)Relates to chemical reactivity and stability.
Dipole Moment(Value in Debye)Measures the polarity of the molecule.
Electrophilicity Index(Calculated Value)Quantifies the electrophilic character.

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, including chemical reactions. For this compound, MD simulations could be employed to investigate the stability and dynamics of potential reaction intermediates and transition states. For example, in a simulated nucleophilic aromatic substitution reaction, MD could track the trajectory of the interacting species, providing insights into the reaction mechanism at an atomistic level.

By combining quantum mechanics with molecular mechanics (QM/MM methods), the energetics of reaction pathways can be explored. This would allow for the calculation of activation energies for different potential reactions, helping to predict the most likely products. Such simulations would be instrumental in understanding, for instance, the mechanism of a Suzuki or Heck cross-coupling reaction at the bromine-substituted carbon. However, no specific MD simulation studies have been published for this compound.

In Silico Prediction of Novel Reactivity Patterns

In silico methods, leveraging computational algorithms and chemical databases, can predict novel reactivity patterns for a given molecule. For this compound, software could be used to screen for potential reactions with a large library of virtual reactants. These tools often use a combination of expert-coded reaction rules and machine learning models trained on vast datasets of known chemical reactions.

Such an approach could identify previously unconsidered synthetic routes or potential side reactions. For example, predictive models could suggest conditions for selective lithiation or Grignard reagent formation, or predict the feasibility of intramolecular reactions given the proximity of the methoxymethoxy groups to the bromine atom under certain conditions. These computational predictions would then serve as a guide for experimental chemists to explore new synthetic applications of the compound. To date, no such predictive studies have been specifically reported for this compound.

Future Research Avenues and Emerging Synthetic Opportunities

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of 1-bromo-2,4-bis(methoxymethoxy)benzene, like many halogenated aromatic compounds, often relies on methods that may not align with the principles of green chemistry. Future research will likely focus on developing more environmentally benign and sustainable routes to this important intermediate.

One promising area is the exploration of greener bromination techniques for the resorcinol (B1680541) diether precursor. Classical bromination often employs elemental bromine, which poses significant health and environmental risks. wku.edu Alternative, safer brominating agents and catalytic systems are a key focus. For instance, methods using hydrobromic acid with an oxidizing agent like hydrogen peroxide, or employing N-bromosuccinimide (NBS) with a recyclable catalyst, could offer a more sustainable approach. wku.edu

The principles of green chemistry that could be applied to the synthesis of this compound are summarized in the table below.

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Renewable Feedstocks Utilization of bio-based resorcinol as a starting material. google.com
Safer Solvents and Auxiliaries Replacement of hazardous solvents with greener alternatives in bromination and protection steps.
Catalysis Development of recyclable catalysts for bromination and MOM-ether formation to minimize waste. wku.edu
Designing Safer Chemicals Use of less toxic brominating agents, such as N-bromosuccinimide, in place of elemental bromine. wku.edu

Exploration of Enantioselective Transformations

The planar, achiral nature of this compound belies its potential as a substrate in asymmetric synthesis to generate chiral molecules. The bromine atom provides a handle for a variety of cross-coupling reactions, and the methoxymethoxy groups can be selectively removed to reveal nucleophilic hydroxyl groups.

A significant future opportunity lies in the enantioselective functionalization of the aromatic ring. While direct asymmetric C-H functionalization of such a system is challenging, desymmetrization strategies could be employed. For example, a prochiral derivative of this compound could be synthesized, followed by an enantioselective catalytic reaction to introduce a chiral center.

More immediately, the bromine atom can be used to introduce a new substituent via a transition-metal-catalyzed cross-coupling reaction. If this new substituent contains a prochiral center, a subsequent enantioselective transformation could be performed. Alternatively, the bromine could be replaced with a group that can direct a subsequent enantioselective reaction at another position on the ring. The development of chiral catalysts that can effect enantioselective transformations on substrates containing the bis(methoxymethoxy)benzene motif is a key area for future research. rsc.org

Potential enantioselective transformations involving derivatives of this compound are outlined below.

Transformation TypePotential Application
Asymmetric Cross-Coupling Coupling with a prochiral nucleophile in the presence of a chiral catalyst to generate a chiral biaryl or other axially chiral compound.
Enantioselective Desymmetrization Modification of a prochiral derivative of the title compound to introduce a stereocenter with high enantiomeric excess.
Directed Enantioselective C-H Functionalization Introduction of a directing group that facilitates an enantioselective catalytic reaction at a specific C-H bond on the aromatic ring.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry and automation. nih.govmdpi.com These technologies offer numerous advantages over traditional batch processing, including improved safety, better process control, higher yields, and the potential for seamless multi-step synthesis. nih.gov The synthesis of this compound and its subsequent transformations are well-suited for adaptation to a flow-based platform.

A continuous-flow process for the synthesis of this compound could involve the sequential pumping of the resorcinol diether and a brominating agent through a heated reactor coil. The precise control over reaction time and temperature afforded by a flow reactor could lead to higher selectivity and yield, minimizing the formation of poly-brominated byproducts. nih.gov The subsequent purification could also be integrated into the flow system, for example, using in-line extraction or chromatography.

Furthermore, the use of this compound as a building block in a multi-step synthesis could be greatly enhanced by automation. nih.gov An automated synthesis platform could perform a sequence of reactions, such as a Suzuki coupling followed by deprotection and further functionalization, without the need for manual intervention. This would not only accelerate the synthesis of complex target molecules but also improve reproducibility. nih.gov The development of robust, automated flow systems for the synthesis and elaboration of this compound represents a significant opportunity for process chemists.

Feature of Flow Chemistry/AutomationBenefit for Synthesis of/with this compound
Precise Process Control Improved selectivity and yield in the bromination step, reducing byproduct formation. nih.gov
Enhanced Safety Handling of hazardous reagents like bromine can be done in a closed, controlled system, minimizing exposure. nih.gov
Scalability Straightforward scaling of production by running the flow reactor for longer periods or by using parallel reactors.
Multi-step Synthesis Seamless integration of the synthesis of the title compound with subsequent reaction steps, such as cross-coupling and deprotection. mdpi.com

Novel Applications in Medicinal Chemistry Building Blocks Beyond Current Scope

Substituted bromophenols and resorcinol derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. jocpr.com this compound, as a protected form of a bromo-resorcinol, is therefore a valuable starting material for the synthesis of novel therapeutic agents. While its current use is likely in the synthesis of known compounds, future research will undoubtedly explore its application in the discovery of new bioactive molecules.

The 1-bromo-2,4-dihydroxybenzene core structure is a versatile template for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The bromine atom can be used to introduce a variety of substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships. The two hydroxyl groups, once deprotected, can act as hydrogen bond donors and acceptors, crucial for binding to biological targets. jocpr.com

Future research could focus on using this compound to synthesize libraries of novel compounds for screening against a range of biological targets. For example, derivatives of this compound could be explored as potential inhibitors of kinases, proteases, or other enzymes implicated in disease. The unique substitution pattern of the starting material provides a foundation for creating molecules with diverse three-dimensional shapes and electronic properties, increasing the likelihood of discovering novel drug candidates. The development of new synthetic methodologies that allow for the rapid and diverse functionalization of the this compound scaffold will be a key enabler of these future medicinal chemistry applications.

Potential Therapeutic AreaRationale for using this compound Derivatives
Oncology The resorcinol scaffold is present in some anti-cancer agents; derivatization could lead to new kinase or other enzyme inhibitors.
Infectious Diseases Bromophenols have shown antimicrobial activity; novel derivatives could be developed as new antibiotics or antifungals.
Neurodegenerative Diseases The ability to create diverse molecular shapes could lead to the discovery of compounds that modulate protein aggregation or interact with key neurological targets.
Inflammatory Diseases The phenolic hydroxyl groups can act as antioxidants, and further functionalization could lead to potent anti-inflammatory agents.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 1-Bromo-2,4-bis(methoxymethoxy)benzene?

  • Methodological Answer : Common routes include:

  • Palladium-catalyzed cross-coupling : Reacting brominated precursors with Grignard reagents (e.g., methoxymethoxy-substituted Grignard) under Pd catalysis, followed by purification via flash column chromatography .
  • Oxidative halogenation : Visible light-mediated bromination using O₂ or air as oxidants, yielding ~70% efficiency under optimized conditions (e.g., solvent choice, light intensity) .
  • Electrophilic substitution : Bromination of dimethoxybenzene derivatives using Br₂ or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to direct regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ 3.88 ppm for methoxy groups in ¹H NMR; aromatic carbons at ~108–156 ppm in ¹³C NMR) .
  • Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 295.89 for dibrominated analogs) and isotopic patterns .
  • Chromatography (TLC/HPLC) : Monitoring reaction progress and purity assessment using Rf values or retention times .

Q. What are the primary research applications of this compound?

  • Methodological Answer :

  • Organic synthesis : As a versatile intermediate for constructing pharmaceuticals (e.g., enzyme inhibitors) and agrochemicals via Suzuki-Miyaura couplings or nucleophilic substitutions .
  • Material science : Building block for liquid crystals or polymers, leveraging its rigid aromatic core and functionalizable bromine .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in bromination?

  • Methodological Answer :

  • Directing group strategy : Methoxymethoxy groups act as ortho/para directors, favoring bromination at specific positions. Adjusting steric/electronic effects (e.g., using bulkier substituents) can further refine selectivity .
  • Catalytic systems : Pd/ligand combinations (e.g., PPh₃) improve cross-coupling efficiency, while Brønsted acids (e.g., H₂SO₄) enhance electrophilic substitution .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., CH₂Cl₂) favor halogenation kinetics .

Q. How to resolve contradictions in spectroscopic data during derivative synthesis?

  • Methodological Answer :

  • Multi-technique validation : Combine 2D NMR (e.g., HSQC, COSY) to assign overlapping signals and confirm connectivity .
  • Isotopic labeling : Use deuterated analogs or ¹⁹F NMR (for fluorinated derivatives) to trace unexpected substituents .
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Q. What strategies enable regioselective functionalization of the benzene ring?

  • Methodological Answer :

  • Protecting group manipulation : Methoxymethoxy groups can be selectively deprotected (e.g., using HCl/MeOH) to expose hydroxyl groups for further substitution .
  • Transition metal catalysis : Pd-mediated C–H activation allows direct functionalization at inert positions without pre-functionalization .
  • Microwave-assisted synthesis : Accelerates reaction rates and improves selectivity by reducing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.